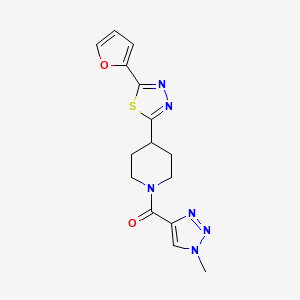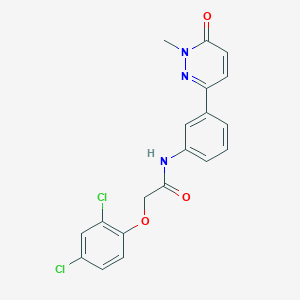![molecular formula C11H15N3O5S B2819499 [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol CAS No. 2138562-83-9](/img/structure/B2819499.png)
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol, also known as NPSB-2, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying protein-protein interactions.
Mécanisme D'action
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol works by binding to the hydrophobic pocket of a target protein, causing a conformational change that disrupts protein-protein interactions. This can lead to the inhibition of protein function, making it a useful tool for studying the role of specific proteins in biological processes.
Biochemical and Physiological Effects
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has been shown to have minimal toxicity and does not appear to affect cell viability or proliferation. It has been used in a variety of cell-based assays, including those focused on protein-protein interactions, protein degradation, and protein localization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol in lab experiments is its specificity for target proteins, which allows for more precise and accurate measurements. Additionally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has a high binding affinity for its target proteins, making it a useful tool for studying weak protein-protein interactions. However, one limitation of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol is that it may not be effective against all target proteins, and its effectiveness can vary depending on the specific protein being studied.
Orientations Futures
There are several potential future directions for the use of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol in scientific research. One area of interest is the development of more potent and selective analogs of [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol, which could be used to target a wider range of proteins. Additionally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol could be used in combination with other tools, such as CRISPR-Cas9, to study the function of specific proteins in greater detail. Finally, [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol could be used in drug discovery efforts to identify potential therapeutic targets for a variety of diseases.
Méthodes De Synthèse
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol can be synthesized through a multi-step process involving the reaction of piperazine with 2-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is [1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol. This method has been successfully used in several studies to produce [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol with high purity and yield.
Applications De Recherche Scientifique
[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has shown potential as a tool for studying protein-protein interactions, particularly in the field of drug discovery. It can be used to identify and characterize protein complexes, as well as to screen for potential drug targets. [1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol has been used in a variety of studies, including those focused on cancer research, infectious diseases, and neurological disorders.
Propriétés
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c15-8-9-7-12-5-6-13(9)20(18,19)11-4-2-1-3-10(11)14(16)17/h1-4,9,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDQXZZPGUTPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)


![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2819422.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2819423.png)

![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)



